

# In-Depth Technical Guide: (2-pyridyldithio)-PEG4-alcohol (CAS No. 851961-99-4)

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## Compound of Interest

Compound Name: (2-pyridyldithio)-PEG4-alcohol

Cat. No.: B604962

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(2-pyridyldithio)-PEG4-alcohol**, a heterobifunctional crosslinker pivotal in the fields of bioconjugation and drug development. With the CAS number 851961-99-4, this reagent is instrumental in the synthesis of advanced therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

## Core Compound Specifications

**(2-pyridyldithio)-PEG4-alcohol** is a polyethylene glycol (PEG)-based linker featuring a terminal pyridyldithio group and a hydroxyl group, separated by a 4-unit PEG spacer.<sup>[1][2][3]</sup> The pyridyldithio moiety exhibits high reactivity towards free sulfhydryl (thiol) groups, forming a stable disulfide bond, while the hydroxyl group offers a versatile handle for further chemical modifications.<sup>[2][3]</sup>

Property	Value	Reference
CAS Number	851961-99-4	[1][4]
Molecular Formula	C <sub>13</sub> H <sub>21</sub> NO <sub>4</sub> S <sub>2</sub>	[1][4]
Molecular Weight	319.44 g/mol	[1][4]
Purity	Typically ≥98%	[1][4]
Solubility	Soluble in DMSO, DMF, and DCM	[2]
Storage Conditions	-20°C or 4°C under a nitrogen atmosphere	[1][2][4]

## Mechanism of Action and Applications

The primary utility of **(2-pyridyldithio)-PEG4-alcohol** lies in its ability to covalently link molecules. The pyridyldithio group reacts specifically with thiol groups, which are present in the cysteine residues of proteins and peptides. This reaction proceeds via a disulfide exchange, releasing pyridine-2-thione as a byproduct, which can be monitored spectrophotometrically at 343 nm to quantify the extent of the reaction.

This thiol-reactivity makes it a valuable tool in several advanced applications:

- **Antibody-Drug Conjugates (ADCs):** In ADC development, this linker can be used to attach a cytotoxic payload to a monoclonal antibody. The antibody's native disulfide bonds can be partially reduced to generate free thiols for conjugation. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting ADC.
- **PROTAC Synthesis:** **(2-pyridyldithio)-PEG4-alcohol** serves as a versatile building block for PROTACs.[5] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's degradation. The linker's hydroxyl group can be derivatized to connect to either the E3 ligase ligand or the target protein ligand.
- **Protein Modification and PEGylation:** The linker can be used for the site-specific PEGylation of proteins and peptides, which can improve their stability, solubility, and in vivo half-life, while reducing immunogenicity.

# Experimental Protocols

## General Protocol for Protein Thiol Modification

This protocol outlines the general steps for conjugating **(2-pyridyldithio)-PEG4-alcohol** to a protein containing free cysteine residues.

Materials:

- Protein with accessible thiol groups (e.g., a partially reduced antibody)
- **(2-pyridyldithio)-PEG4-alcohol**
- Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5. Avoid buffers containing primary amines (e.g., Tris) or thiols.
- Quenching Reagent: Cysteine or N-acetylcysteine
- Purification System: Size-exclusion chromatography (SEC) or dialysis equipment

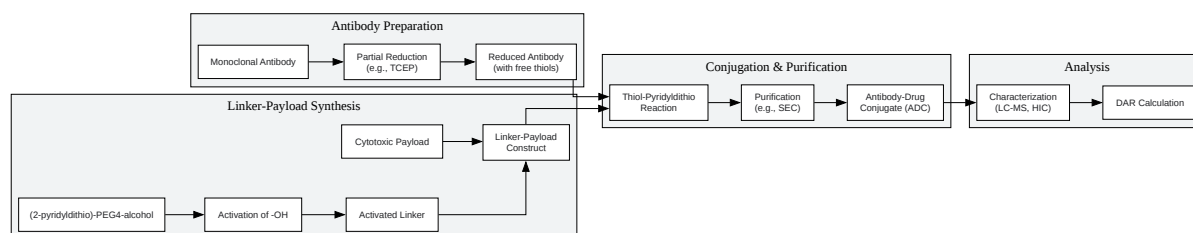
Procedure:

- Protein Preparation: If necessary, partially reduce the protein's disulfide bonds to generate free thiol groups. This can be achieved using a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol). The stoichiometry of the reducing agent to the protein will determine the number of available thiols. Following reduction, remove the excess reducing agent by desalting or dialysis.
- Conjugation Reaction:
  - Dissolve the **(2-pyridyldithio)-PEG4-alcohol** in a minimal amount of a compatible organic solvent like DMSO.
  - Add the dissolved linker to the protein solution in the reaction buffer. A typical molar excess of the linker to the protein's thiol groups is between 5 and 20-fold.
  - Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

- **Reaction Quenching:** To stop the reaction and cap any unreacted pyridyldithio groups, add a molar excess of a quenching reagent like cysteine.
- **Purification:** Remove excess linker and byproducts from the conjugated protein using size-exclusion chromatography or extensive dialysis against a suitable buffer.[\[6\]](#)[\[7\]](#)[\[8\]](#)
- **Characterization:**
  - **Spectrophotometric Analysis:** The release of pyridine-2-thione can be measured at 343 nm to monitor the reaction progress.
  - **Mass Spectrometry:** Use LC-MS to determine the molecular weight of the conjugate and confirm the degree of modification.[\[9\]](#)[\[10\]](#)
  - **Drug-to-Antibody Ratio (DAR) Calculation:** For ADCs, the average number of drug molecules conjugated to each antibody can be determined using techniques like Hydrophobic Interaction Chromatography (HIC) or mass spectrometry.[\[11\]](#)[\[12\]](#)[\[13\]](#)

## Logical Workflow for ADC Synthesis

The following diagram illustrates a typical workflow for the synthesis of an antibody-drug conjugate using a thiol-reactive linker like **(2-pyridyldithio)-PEG4-alcohol**.

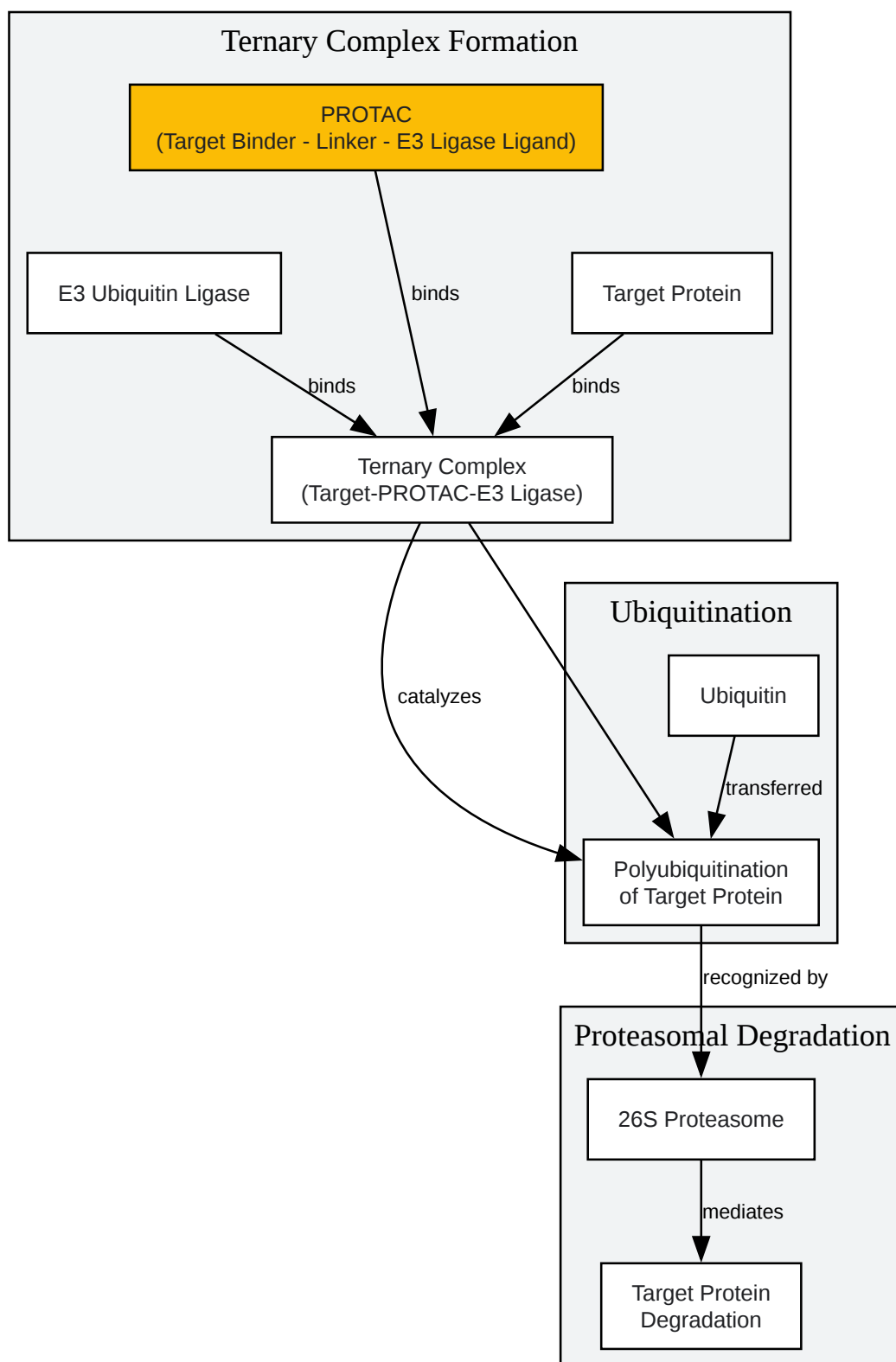


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Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis.

## Signaling Pathway in PROTAC-Mediated Protein Degradation

When incorporated into a PROTAC, **(2-pyridyldithio)-PEG4-alcohol** acts as the linker connecting the target protein binder and the E3 ligase recruiter. The resulting PROTAC hijacks the cell's ubiquitin-proteasome system to induce the degradation of the target protein.



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Caption: PROTAC-Mediated Protein Degradation Pathway.

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